molecular formula C22H31N5O B2369814 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923245-15-2

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No. B2369814
CAS RN: 923245-15-2
M. Wt: 381.524
InChI Key: WYDAZOOGYFOVMH-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been synthesized using different methods. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed novel synthetic pathways to create derivatives of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, investigating their potential antimicrobial activities. These studies involve the synthesis of new compounds through various chemical reactions, leading to the discovery of molecules with significant antimicrobial properties. The synthesis processes often involve condensation reactions, use of different amines, and evaluation of the final products against a variety of microorganisms to assess their effectiveness in inhibiting growth or killing bacteria and fungi (Bektaş et al., 2007).

Conformational Analysis and Drug Design

Conformational analysis and drug design research focus on the creation of conformationally restricted derivatives to enhance binding affinity and selectivity towards specific biological targets, such as dopamine and serotonin receptors. By manipulating the molecular structure, researchers aim to develop compounds with potential antipsychotic effects, optimizing their pharmacological profile to improve efficacy and reduce side effects. This includes the evaluation of different amine fragments connected to the core structure to achieve desired potency and selectivity (Raviña et al., 2000).

Dual-Action Hypoglycemic Agents

In the search for novel treatments for diabetes, certain derivatives have been synthesized and evaluated as dual-acting hypoglycemic agents. These compounds activate glucokinase (GK) and PPARγ, two critical regulators of glucose metabolism. The dual mechanism of action offers a promising therapeutic strategy for managing blood glucose levels in diabetic patients. The synthesis of these compounds and their in vivo efficacy in lowering glucose levels highlight their potential as novel antidiabetic drugs (Song et al., 2011).

Inhibitors of Pyruvate Dehydrogenase Kinase

The development of inhibitors targeting pyruvate dehydrogenase kinase (PDHK) represents another area of interest. PDHK plays a key role in metabolic pathways, and its inhibition can modulate the activity of the pyruvate dehydrogenase complex, potentially impacting diseases related to metabolism. Research in this area involves the synthesis of compounds with specific inhibitory effects on PDHK, exploring their potential applications in treating metabolic disorders (Aicher et al., 2000).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-6-23-19-15-16(2)24-21(25-19)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(3,4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAZOOGYFOVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

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